1-(5-fluoro-1H-benzimidazol-2-yl)methanamine

ADME Drug-Drug Interactions Cytochrome P450

This 5-fluoro benzimidazole building block uniquely combines a primary aminomethyl handle with metabolic stability-enhancing fluorine substitution, creating a non-interchangeable core for kinase/antiviral library synthesis. Unlike generic analogs, this compound exhibits quantified, moderate CYP3A4 inhibition (IC50 ~20-30µM), making it a valuable reference standard for in vitro ADME assay calibration and benchmarking. The specific 2-aminomethyl substitution pattern provides a distinct derivatization vector compared to 5-/6-isomers, enabling focused exploration of the privileged fluorobenzimidazole scaffold. Procure for reliable, pre-characterized material essential for drug discovery cascades in oncology, inflammation, and infectious disease, where consistent PK properties are critical.

Molecular Formula C8H8FN3
Molecular Weight 165.17 g/mol
CAS No. 933707-54-1
Cat. No. B1345310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-fluoro-1H-benzimidazol-2-yl)methanamine
CAS933707-54-1
Molecular FormulaC8H8FN3
Molecular Weight165.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC(=N2)CN
InChIInChI=1S/C8H8FN3/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2,(H,11,12)
InChIKeyBFKMHHYAXUAKPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Fluoro-1H-benzimidazol-2-yl)methanamine (CAS 933707-54-1) for Research Procurement: A Strategic Building Block with Defined ADME Liabilities


1-(5-fluoro-1H-benzimidazol-2-yl)methanamine, also known as (5-fluoro-1H-benzo[d]imidazol-2-yl)methanamine, is a fluorinated benzimidazole derivative with molecular formula C8H8FN3 and molecular weight 165.17 g/mol . It is primarily utilized as a versatile building block in medicinal chemistry and chemical biology for the synthesis of more complex bioactive molecules . The presence of the fluorine atom at the 5-position is known to enhance metabolic stability and modulate electronic properties compared to non-fluorinated analogs, making it a valuable core for generating libraries of drug-like candidates targeting a range of therapeutic areas including oncology, inflammation, and infectious diseases [1].

Why 1-(5-Fluoro-1H-benzimidazol-2-yl)methanamine Cannot Be Generically Substituted for Procurement: Unique Structural Features and Defined ADME Liabilities


The combination of a primary amine and a 5-fluoro substituent on the benzimidazole core creates a unique profile that is not interchangeable with other aminomethyl benzimidazoles. The fluorine atom significantly alters electronic distribution, pKa, and metabolic stability compared to non-fluorinated or differently substituted analogs (e.g., 5-chloro or 5-methyl derivatives), directly impacting target binding, cell permeability, and clearance [1]. Furthermore, the specific substitution pattern at the 2-position (aminomethyl) provides a distinct vector for further derivatization compared to 5- or 6-substituted isomers. Critically, this compound exhibits a quantifiable liability as a moderate inhibitor of cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme [2]. This specific ADME characteristic, which is not uniform across all benzimidazole analogs, makes it unsuitable for certain in vivo applications and necessitates careful experimental design, thus precluding simple generic substitution without risking significant pharmacokinetic variability or drug-drug interaction artifacts.

1-(5-Fluoro-1H-benzimidazol-2-yl)methanamine (933707-54-1): Quantitative Comparative Evidence for Informed Procurement


CYP3A4 Inhibition Liability: A Quantifiable ADME Risk for In Vivo Studies

1-(5-fluoro-1H-benzimidazol-2-yl)methanamine demonstrates moderate inhibition of the critical drug-metabolizing enzyme CYP3A4. In a human liver microsome assay using midazolam as a probe substrate, this compound exhibited an IC50 of 30,000 nM (30 µM) [1]. While this is not a potent inhibitor, this quantified liability must be considered for any in vivo or cell-based studies where co-administered compounds are CYP3A4 substrates. This is a stark contrast to related benzimidazole-based IGF-IR inhibitors which were found to be potent CYP3A4 inhibitors, requiring extensive medicinal chemistry to mitigate this off-target effect [2].

ADME Drug-Drug Interactions Cytochrome P450 Hepatotoxicity

Fluorine Substitution Confers Metabolic Stability Advantage over Non-Fluorinated Benzimidazole Analogs

In the context of HCV NS5A inhibitor development, fluorobenzimidazole-containing compounds demonstrated consistently improved pharmacokinetic (PK) properties compared to their direct non-fluorinated benzimidazole counterparts [1]. The fluorine substitution at the 5-position, as found in 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine, is a key structural feature contributing to enhanced metabolic stability and potentially improved oral bioavailability. This class-level inference supports the use of fluorinated building blocks to mitigate the rapid clearance often observed with unsubstituted benzimidazole cores.

Medicinal Chemistry Metabolic Stability Pharmacokinetics Lead Optimization

Specified Purity and Quality Control: AKSci's 95% Purity Standard vs. Non-Guaranteed Alternatives

Reputable vendor AKSci supplies 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine (Catalog 2519DB) with a guaranteed minimum purity specification of 95% . This is a critical differentiator from many other sources where purity is not explicitly guaranteed or is lower (e.g., 90%). The use of building blocks with defined, high purity reduces the risk of introducing impurities that can confound biological assays, lead to irreproducible results, or cause unexpected toxicity. The availability of Certificates of Analysis (COA) and Safety Data Sheets (SDS) on request further supports the use of this specific vendor's material for critical research applications requiring high reproducibility.

Analytical Chemistry Quality Control Reproducibility Procurement

Crystallographic and Structural Analysis: Supporting Data for Target Engagement Studies

The precise three-dimensional structure of 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine and its derivatives has been validated through X-ray crystallography and computational studies, as deposited in the Cambridge Structural Database (CSD) [1]. This detailed structural information, including bond lengths, angles, and the orientation of the fluorine and aminomethyl groups, is essential for molecular docking, QSAR modeling, and structure-based drug design. The availability of such data enables a more rational and efficient optimization process compared to compounds lacking robust structural characterization.

Structural Biology Crystallography Computational Chemistry Drug Design

Versatile Building Block for Parallel Synthesis and Medicinal Chemistry Libraries

1-(5-fluoro-1H-benzimidazol-2-yl)methanamine's primary amine and benzimidazole NH group offer two orthogonal points for facile derivatization through amide coupling, reductive amination, or alkylation. This makes it an ideal core for generating diverse libraries of drug-like molecules . Compared to benzimidazole building blocks with a single reactive handle (e.g., 5-fluoro-1H-benzimidazole, CAS 1977-72-6 ), the additional aminomethyl group allows for more complex and diverse substitution patterns, increasing the chances of identifying a potent and selective lead compound.

Medicinal Chemistry Combinatorial Chemistry Library Synthesis Lead Generation

Defined Research Applications for 1-(5-Fluoro-1H-benzimidazol-2-yl)methanamine Based on Quantified Evidence


Lead Optimization of Kinase Inhibitors and Other Enzyme Targets

The fluorobenzimidazole core is a privileged scaffold in kinase inhibitor design. 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine serves as an ideal starting point for synthesizing focused libraries, leveraging its enhanced metabolic stability over non-fluorinated analogs [1] and the dual reactive handles (amine and NH) for rapid diversification . Its application in projects targeting PARP-1, as demonstrated by the potent 5-fluoro-1H-benzimidazole-4-carboxamide series [2], highlights the therapeutic potential of related fluorinated benzimidazoles.

In Vitro ADME Screening for CYP3A4 Inhibition Liability

Due to its quantified, moderate inhibition of CYP3A4 (IC50 = 30 µM) [1], this compound is a valuable control or reference standard for in vitro ADME assays aimed at profiling the cytochrome P450 interaction potential of novel chemical entities. It can be used to calibrate assays and benchmark the CYP inhibition risk of other compounds within a screening cascade.

Synthesis of Novel HCV NS5A or Related Antiviral Inhibitors

The class-level evidence indicating that fluorobenzimidazole-containing compounds possess improved pharmacokinetic properties over their non-fluorinated counterparts makes this building block a strong candidate for antiviral drug discovery, particularly for targets like HCV NS5A where such PK improvements have been validated [1].

Structure-Based Drug Design and Computational Modeling

The availability of detailed crystallographic and structural data for this compound in public repositories like PubChem and the CSD [1] makes it a reliable input for computational chemistry workflows. Researchers can confidently use its 3D coordinates for molecular docking, pharmacophore modeling, and QSAR analysis to predict binding affinities and guide the design of more potent and selective analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-fluoro-1H-benzimidazol-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.